molecular formula C10H12N2O B1306163 6-(1-Pyrrolidinyl)nicotinaldehyde CAS No. 261715-39-3

6-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No. B1306163
Key on ui cas rn: 261715-39-3
M. Wt: 176.21 g/mol
InChI Key: FFFAXGTZBUMKTI-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

6-Fluoro-3-pyridinecarboxaldehyde (152 mg, 1.22=01) was dissolved in tetrahydrofuran (3.0 mL). To this, pyrrolidine (507 μL, 6.08 mmol) was added under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 2 hours and successively at 60° C. for 5 hours. The reaction mixture was concentrated, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give 6-(pyrrolidin-1-yl)-3-pyridinecarboxaldehyde (181 mg, yield: 84%).
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
507 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>O1CCCC1>[N:10]1([C:2]2[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
152 mg
Type
reactant
Smiles
FC1=CC=C(C=N1)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
507 μL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hours and successively at 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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